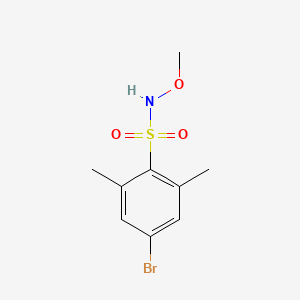

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide

Übersicht

Beschreibung

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H12BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and two methyl groups attached to a benzenesulfonamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide typically involves the bromination of N-methoxy-2,6-dimethylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or other functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide serves as a building block in organic synthesis. It can participate in various reactions such as:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution.

- Coupling Reactions: It can engage in coupling reactions like Suzuki-Miyaura coupling, which is essential for synthesizing complex organic molecules.

Biological Studies

Research indicates that sulfonamides exhibit significant biological activity:

- Antimicrobial Properties: Compounds similar to this sulfonamide have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: The compound is being studied for its potential to modulate inflammatory pathways .

- Cancer Research: Preliminary studies suggest that it may inhibit microtubule polymerization, impacting cancer cell proliferation and positioning it as a candidate for further investigation in cancer therapeutics.

Pharmaceutical Development

In medicinal chemistry, this compound is evaluated for:

- Therapeutic Applications: Its interactions with specific molecular targets are being explored to develop new drugs with improved efficacy and safety profiles.

- Enzyme Inhibition Studies: The sulfonamide moiety can interact with enzymes, potentially leading to the development of inhibitors for specific biochemical pathways .

Case Studies and Experimental Findings

Case Study: Anticancer Activity

A study demonstrated that related sulfonamides exhibited cytotoxic effects against HeLa and MCF7 cancer cell lines. These compounds were found to inhibit microtubule dynamics, highlighting their potential as anticancer agents.

Case Study: Enzyme Interaction

Another investigation focused on the enzyme inhibition mechanism of sulfonamides. The research revealed that these compounds could form hydrogen bonds with active site residues in enzymes, leading to significant inhibition of enzyme activity .

Wirkmechanismus

The mechanism of action of 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-bromo-N-methoxy-N,2-dimethylbenzamide: Similar in structure but with different functional groups.

4-bromo-N,N-dimethylbenzenesulfonamide: Lacks the methoxy group, leading to different chemical properties.

4-bromo-N-methoxy-2,6-dimethylbenzamide: Similar but with a different core structure.

Uniqueness

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is unique due to the combination of its bromine atom, methoxy group, and sulfonamide functionality.

Biologische Aktivität

4-Bromo-N-methoxy-2,6-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C10H12BrN1O2S1

- Molecular Weight: 293.18 g/mol

The compound features a bromine atom and a methoxy group attached to a dimethyl-substituted benzene ring, with a sulfonamide functional group that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This inhibition can lead to antibacterial effects, making it a candidate for developing antimicrobial agents.

Enzyme Inhibition

Research indicates that sulfonamides can act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which plays a critical role in the folate biosynthesis pathway in bacteria. This mechanism is essential for their antibacterial properties.

Biological Activity Studies

A review of literature reveals various studies focused on the biological activity of sulfonamide derivatives, including this compound. Here are some key findings:

- Antibacterial Activity:

-

Antitumor Potential:

- Some derivatives have shown promise in inhibiting cancer cell proliferation. The modulation of signaling pathways involved in cell growth and apoptosis has been observed in vitro.

- Enzyme Interaction:

Case Studies

Several case studies highlight the biological relevance and potential applications of this compound:

-

Case Study 1: Antibacterial Efficacy

In a comparative study, various sulfonamides were tested against resistant strains of Staphylococcus aureus. Results indicated that the brominated derivative exhibited enhanced antibacterial activity compared to non-brominated analogs, suggesting that halogenation may improve binding affinity to bacterial targets . -

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of several sulfonamide derivatives on human cancer cell lines. The findings revealed that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction mechanisms.

Comparative Analysis with Similar Compounds

A comparison with other sulfonamide compounds reveals unique aspects of this compound:

| Compound Name | Antibacterial Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | DHPS inhibition |

| Sulfanilamide | Moderate | Low | DHPS inhibition |

| Trimethoprim | Very High | Low | DHFR inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer : Start with halogenated benzenesulfonyl chloride intermediates (e.g., brominated or methoxy-substituted precursors) and optimize coupling reactions under controlled pH and temperature. Use Design of Experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and reaction time . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield. Monitor reactions using TLC and NMR for intermediate validation.

Q. How can the structural and electronic properties of this compound be characterized for research applications?

- Methodological Answer : Employ X-ray crystallography to resolve the crystal structure, as demonstrated for analogous sulfonamide derivatives . Pair with DFT calculations to map electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectroscopy (FTIR/Raman) to confirm functional groups. Use mass spectrometry (HRMS) for molecular weight validation and HPLC for purity assessment .

Q. What biological assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., against Gram-positive/negative bacteria) and cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results with structurally related sulfonamides to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic or photochemical reactions?

- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments to identify reactive intermediates. For photochemical pathways, employ time-resolved spectroscopy (e.g., transient absorption) to track excited-state dynamics. Computational reaction path searches (e.g., using Gaussian or ORCA) can model transition states and energy barriers .

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent impurities, moisture sensitivity). Replicate experiments under inert atmospheres or with rigorously dried solvents. Cross-validate bioactivity data using orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) .

Q. How can hybrid computational-experimental frameworks optimize its application in material science?

- Methodological Answer : Integrate molecular dynamics (MD) simulations to predict polymer compatibility or surface adsorption properties. Validate with experimental techniques like AFM for surface morphology or DSC for thermal stability. For catalytic applications, use COMSOL Multiphysics to model reaction-diffusion processes in heterogeneous systems .

Q. What advanced separation techniques improve the isolation of enantiomers or regioisomers during synthesis?

- Methodological Answer : Utilize chiral stationary phases (CSPs) in HPLC or SFC for enantiomeric resolution. For regioisomers, optimize mobile-phase composition (e.g., acetonitrile/water with 0.1% TFA) and column temperature. Preparative-scale separations can employ simulated moving bed (SMB) chromatography .

Q. How do steric and electronic effects of the bromo and methoxy substituents influence its reactivity?

- Methodological Answer : Perform Hammett analysis to quantify substituent effects on reaction rates (e.g., SNAr or cross-coupling). Compare with analogs lacking bromo/methoxy groups. Use XPS or NBO analysis to assess electron-withdrawing/donating impacts .

Q. Methodological Considerations for Data Interpretation

Q. How to design statistically robust experiments for optimizing reaction conditions?

- Methodological Answer : Implement a factorial design (e.g., 2^k or Box-Behnken) to test variables like temperature, catalyst type, and stoichiometry. Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions .

Q. What computational tools predict synergistic effects when combining this compound with other bioactive agents?

Eigenschaften

IUPAC Name |

4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c1-6-4-8(10)5-7(2)9(6)15(12,13)11-14-3/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWQBYOFBXZOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NOC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223819 | |

| Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704069-10-2 | |

| Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-bromo-N-methoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.